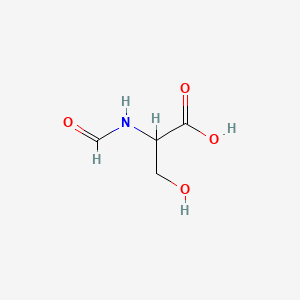

N-Formyl-DL-serine

Description

Historical Perspective on N-Formylated Amino Acids and Their Biological Significance

The study of N-formylated amino acids dates back to the early 20th century. As early as 1932, a procedure for N-formylating amino acids using formic acid and acetic anhydride (B1165640) was reported, primarily as a method to protect the amino group during peptide synthesis and for the resolution of D,L-amino acid mixtures. nih.govresearchgate.net This chemical modification proved to be a cornerstone in the development of peptide chemistry.

Beyond their utility in the laboratory, N-formylated amino acids possess profound biological significance. In prokaryotes, N-formylmethionine is the initiating amino acid in protein synthesis. ontosight.aiwikipedia.org This fundamental difference from eukaryotic protein synthesis, which starts with methionine, allows the immune systems of higher organisms to recognize bacterial proteins as foreign. Consequently, N-formylated peptides released from bacteria or damaged mitochondria act as potent chemoattractants, signaling immune cells like neutrophils and macrophages to sites of infection or injury. chemistryviews.orgontosight.aiacs.orgnih.gov This recognition is mediated by specific formyl peptide receptors (FPRs) on the surface of immune cells, triggering an inflammatory response. ontosight.aiacs.orgmdpi.com Furthermore, N-formylation of lysine (B10760008) residues in histone proteins has been identified as a post-translational modification that may play a role in epigenetics and the regulation of gene expression. chemistryviews.orgnih.govpnas.org

N-Formyl-DL-serine as a Model Compound in Fundamental Biochemical Investigations

This compound, in particular, has emerged as a crucial model compound in several areas of fundamental biochemical investigation. Its utility stems from its relatively simple structure, which nonetheless incorporates key functional groups that mimic aspects of larger biological molecules.

One of the most significant applications of this compound is in the field of prebiotic chemistry , which seeks to understand the chemical origins of life. Recent studies have shown that N-formylaminonitriles, including derivatives like this compound, can form under plausible prebiotic conditions from simple molecules like aldehydes and cyanide in a formamide (B127407) solution. evitachem.comacs.org This suggests a potential pathway for the abiotic synthesis of amino acid derivatives on early Earth, providing insights into how the building blocks of proteins may have arisen. evitachem.com

In the realm of structural biology , N-formyl-serineamide, a closely related compound, is used as a model diamide (B1670390) to study the conformational behavior of the protein backbone at serine residues. researchgate.net These studies, often employing computational methods like ab initio and density functional theory calculations, investigate the interactions between the amino acid side chain and the peptide backbone, which are critical for determining the three-dimensional structure and function of proteins. researchgate.netconicet.gov.arresearchsquare.com

Furthermore, this compound and its derivatives are utilized in research exploring metabolic pathways. As a derivative of serine, it can participate in pathways related to nucleotide synthesis by contributing formyl groups necessary for purine (B94841) biosynthesis. evitachem.com It also serves as a reagent in biochemical research to study the effects of formyl peptides on biological systems, including their role in cell signaling. lookchem.com

Current Research Trajectories and Open Questions Pertaining to this compound

Current research involving this compound continues to build upon its foundational roles in prebiotic chemistry and structural biology. A primary trajectory remains the exploration of its formation and reactions under various prebiotic scenarios to refine models of the chemical origins of life. evitachem.comacs.org An open question in this area is the full extent of the chemical diversity that could be generated from N-formylated precursors and their subsequent roles in the emergence of more complex biomolecules.

Another active area of investigation is its potential as an intermediate in the synthesis of more complex, biologically active compounds. smolecule.com Its ability to undergo condensation and hydrolysis reactions makes it a versatile building block in synthetic chemistry. evitachem.com

While the broader biological significance of N-formylated peptides is well-established, the specific roles of this compound within complex biological systems remain a subject for further inquiry. For instance, its precise involvement in and influence on metabolic fluxes in various cell types are not fully elucidated. evitachem.com The potential for this compound and its derivatives to modulate the activity of specific enzymes or signaling pathways is an area ripe for future research.

Finally, the study of the conformational landscape of peptides containing N-formylated serine continues to be a focus, with ongoing efforts to refine computational models and compare theoretical predictions with experimental data. researchgate.netresearchsquare.com Unraveling the subtle interplay of forces that govern the folding of these molecules is essential for a complete understanding of protein structure and function.

Data Tables

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-formamido-3-hydroxypropanoic acid | evitachem.comsmolecule.com |

| Molecular Formula | C4H7NO4 | evitachem.comsmolecule.comnih.gov |

| Molecular Weight | 133.10 g/mol | evitachem.comsmolecule.comnih.gov |

| Appearance | Typically a white crystalline solid | evitachem.com |

| Solubility | Soluble in water | evitachem.com |

| Canonical SMILES | C(C(C(=O)O)NC=O)O | evitachem.comsmolecule.com |

| InChI Key | UAROCWWNIPLGMK-UHFFFAOYSA-N | evitachem.comsmolecule.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Serine |

| Formic acid |

| Acetic anhydride |

| N-formylmethionine |

| Methionine |

| N-formyl-serineamide |

| Glycine |

| Alanine |

| Valine |

| N-formyl-DL-leucine |

| N-formyl-threo-D,L-phenylserine |

| N-Acetyl-DL-serine |

| N-formyl-L-aspartic acid |

| Pyridine |

| Dimethylformamide (DMF) |

| Cysteine |

| N-acetyl-L-Cys-N-methylamide |

| N-formyl-L-Cys-amide |

| N-formyl-D-serine-D-alanine-NH2 |

| N-Glycyl-DL-Serine |

| N-formyl-DL-alpha-aminobutyric acid |

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO4 |

|---|---|

Molecular Weight |

133.10 g/mol |

IUPAC Name |

2-formamido-3-hydroxypropanoic acid |

InChI |

InChI=1S/C4H7NO4/c6-1-3(4(8)9)5-2-7/h2-3,6H,1H2,(H,5,7)(H,8,9) |

InChI Key |

UAROCWWNIPLGMK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)NC=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Formyl Dl Serine

Laboratory-Scale Synthetic Routes for N-Formyl-DL-serine

Chemical synthesis provides robust and scalable methods for the production of this compound, often starting from the parent amino acid, DL-serine.

Direct formylation is a common and straightforward method for synthesizing N-formyl amino acids. This typically involves treating the amino acid with a suitable formylating agent. A widely used and effective method is the reaction of the amino acid with a mixture of concentrated formic acid and acetic anhydride (B1165640). scispace.comnih.gov This mixture generates acetic formic anhydride in situ, which then acts as the formylating agent. orgsyn.org While effective, this method can require large excesses of the reagents to drive the reaction to completion, which may complicate purification on an industrial scale. google.com

Alternative protocols utilize other formylating agents. For instance, reacting an amino acid with formamide (B127407), often in the presence of a base or by using a salt of the amino acid, can produce the N-formylated product in high yield. google.comgoogle.com This method offers a simpler and more direct route for N-formylation. google.com The choice of reagent and reaction conditions can be tailored to optimize yield and purity. evitachem.com

Table 1: Comparison of Direct Formylation Reagents for Amino Acids

| Formylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Formic Acid / Acetic Anhydride | Reaction at elevated temperatures (e.g., 42-44°C) orgsyn.org | Readily available and inexpensive reagents. google.com | May require large molar excess of reagents; potential for side reactions. google.com |

| Formamide | Heating with the amino acid (e.g., 90-100°C) google.com | High conversion, simple procedure. google.com | Requires heating, which may not be suitable for sensitive substrates. |

The Strecker synthesis is a classic method for producing amino acids from aldehydes, ammonia (B1221849), and cyanide, which proceeds via an α-aminonitrile intermediate that is subsequently hydrolyzed. wikipedia.org This pathway can be adapted to produce this compound precursors. evitachem.com The synthesis of DL-serine itself via the Strecker reaction starts with glycolaldehyde. google.com

To obtain the N-formylated derivative, the resulting α-aminonitrile from the Strecker reaction can be formylated before the final hydrolysis step. evitachem.com Alternatively, recent research has shown that N-formylaminonitriles can form under prebiotic conditions from simple aldehydes and cyanide in formamide solutions, suggesting a direct pathway to these precursors. evitachem.com The subsequent hydrolysis of the nitrile group then yields the final N-formyl amino acid. evitachem.com This approach is a key method for the industrial production of various racemic amino acids. nih.gov

While the direct formylation of DL-serine yields a racemic mixture, many applications require the pure L- or D-enantiomer. Enantioselective synthesis can be achieved in several ways. The most direct method is to start with an enantiomerically pure starting material, such as L-serine or D-serine, and then perform the direct formylation reaction as described previously.

Alternatively, asymmetric synthesis methods can be employed. The asymmetric Strecker reaction, which uses a chiral auxiliary or a chiral catalyst, can produce enantiomerically enriched amino acids. wikipedia.orgnih.gov For example, using a chiral amine like (S)-alpha-phenylethylamine instead of ammonia leads to the formation of a chiral amino acid. wikipedia.org

Recent advances in organocatalysis have also provided routes to enantiomerically enriched serine derivatives. For instance, Cinchona alkaloid catalysts have been used for the enantioselective α-amination of α-formyl tertiary amides, producing protected quaternized serines with very high enantiomeric excess. nih.govacs.org These quaternized products can then be converted to the desired N-formyl serine enantiomer. Such methods are crucial for accessing specific stereoisomers for pharmaceutical and research purposes.

Enzymatic and Biocatalytic Approaches in N-Formyl Amino Acid Synthesis and Modification

Enzymes offer high specificity and efficiency, operating under mild conditions, making them attractive tools for the synthesis and modification of N-formyl amino acids.

Enzymatic N-formylation is a key process in various biological pathways. N-formyltransferases, or transformylases, are enzymes that catalyze the transfer of a formyl group from a donor molecule to a primary amine acceptor. nih.gov A common formyl donor in these biological reactions is N¹⁰-formyltetrahydrofolate. nih.gov These enzymes are crucial in processes like de novo purine (B94841) biosynthesis and the modification of amino sugars on the O-antigens of pathogenic bacteria. nih.gov While their primary substrates are often complex biological molecules, the principle of enzyme-catalyzed formylation can be applied to amino acids like serine, offering a highly selective route to N-formyl-serine. researchgate.net

The removal of the formyl group is as important as its introduction, both in biological systems and in chemical synthesis where it is used as a protecting group. google.com Peptide deformylase (PDF) is a metalloenzyme essential in eubacteria that removes the N-terminal formyl group from nascent polypeptide chains during protein synthesis. nih.govacs.orgmpg.de This deformylation is a critical step for subsequent protein maturation processes, such as N-terminal methionine excision by methionine aminopeptidase (B13392206) (MAP). asm.org

The substrate specificity of PDF has been studied extensively. While it acts on N-formylated peptides, its efficiency can vary depending on the amino acid sequence following the N-formylmethionine. acs.orgnih.gov Studies on Escherichia coli PDF show a preference for substrates with bulky, hydrophobic side chains at the position following the formylated amino acid. nih.gov The enzyme's activity is generally lower for polar or charged amino acids in this position. nih.gov This substrate specificity is a key consideration when using PDF for the deprotection of N-formyl amino acids in a biocatalytic context. Besides peptide deformylases, other acylases and amidases can also be used for the deprotection of N-acylated amino acids, sometimes with high enantioselectivity, which is useful in kinetic resolution processes. iupac.orgresearchgate.net

Table 2: Key Enzymes in Formylation and Deformylation

| Enzyme Class | Function | Cofactor/Substrate | Biological Relevance | Synthetic Application |

|---|---|---|---|---|

| N-Formyltransferase | N-Formylation | N¹⁰-formyltetrahydrofolate | Purine biosynthesis, O-antigen modification nih.gov | Selective synthesis of N-formyl amino acids. |

| Peptide Deformylase (PDF) | Deformylation | Metal ion (e.g., Fe²⁺) nih.gov | Bacterial protein maturation nih.govuio.no | Removal of formyl protecting groups. google.com |

Chemical Reactivity and Derivatization Patterns of this compound

This compound, a derivative of the amino acid serine, exhibits reactivity characteristic of its functional groups: the carboxylic acid, the formamide, and the primary alcohol. The presence of the N-formyl group modifies the nucleophilicity of the amino group, influencing its reaction patterns compared to free serine. This protecting group allows for selective reactions at other sites and can be a crucial element in multi-step syntheses.

Condensation Reactions for the Formation of Complex N-Formyl-Serine Containing Molecules

This compound is capable of undergoing condensation reactions with various nucleophiles, such as amines and alcohols, to create larger, more complex molecules like peptides and esters. evitachem.com The formyl group protects the nitrogen, allowing the carboxylic acid moiety to be activated and coupled with an amine to form a new amide (peptide) bond.

A well-documented analogy for this type of reaction is the enzymatic synthesis of N-formyl-α-L-aspartyl-L-phenylalanine methyl ester, a precursor to the sweetener aspartame. google.com In such processes, an enzyme, typically a protease, catalyzes the condensation between an N-formylated amino acid (like N-formyl-L-aspartic acid) and the methyl ester of another amino acid (L-phenylalanine methyl ester). google.com This model highlights a pathway where N-formyl-serine could similarly be used as a substrate for enzymatic or chemical peptide synthesis, linking it to other amino acids or peptide fragments.

In the realm of natural product biosynthesis, some nonribosomal peptide synthetases (NRPSs) incorporate N-formylated amino acids at the beginning of the peptide chain. nih.gov Specialized formyltransferase domains modify the initial amino acid, and the subsequent condensation domain of the NRPS machinery specifically recognizes and incorporates this N-formyl-amino acid into the growing peptide. nih.gov This biological strategy underscores the role of N-formylation in directing condensation reactions to build complex peptide structures.

The following table summarizes conditions for a representative enzymatic condensation reaction, based on analogous processes.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| N-Formyl-L-aspartic acid | L-Phenylalanine methyl ester | Protease (enzyme), specific pH and water concentration | N-formyl-α-L-aspartyl-L-phenylalanine methyl ester |

This table illustrates a representative enzymatic condensation reaction analogous to those possible with this compound, based on data for a similar N-formylated amino acid. google.com

Hydrolytic Stability and Pathways of this compound Under Controlled Conditions

The stability of this compound is highly dependent on the pH of its environment. The formyl group can be removed through hydrolysis, which breaks the amide bond to yield DL-serine and formic acid. evitachem.comsmolecule.com This deformylation is a key transformation and can occur under both chemical and enzymatic catalysis.

Under controlled acidic or basic conditions, the amide linkage is susceptible to cleavage. evitachem.com Strong acid hydrolysis, for example, is a standard method for breaking peptide bonds, and it would readily cleave the N-formyl group. researchgate.net However, harsh acidic conditions (e.g., 6 N HCl at 110°C) can also lead to the partial degradation of the serine molecule itself. researchgate.net The stability under basic conditions is also limited, as the hydroxide (B78521) ion can act as a nucleophile to attack the carbonyl carbon of the formyl group. evitachem.com

Enzymatic pathways for the degradation of N-formylated compounds are also known. Mammals possess enzymes that can degrade N-formyl peptides to prevent unwanted inflammatory responses. acs.org This process can involve sequential enzymatic action, where one enzyme, an aminopeptidase, removes the N-formyl-amino acid from a peptide, and a second enzyme, a deformylase, subsequently breaks down the N-formyl-amino acid into formate (B1220265) and the free amino acid. acs.org Enzymes such as kynurenine (B1673888) formamidase are also known to hydrolyze N-formyl derivatives. smolecule.com

The table below outlines the expected outcomes of hydrolysis under different controlled conditions.

| Condition | Reactant | Key Transformation | Products |

| Acidic (e.g., dilute HCl, heat) | This compound | Hydrolysis of the N-formyl amide bond | DL-Serine, Formic Acid evitachem.comresearchgate.net |

| Basic (e.g., dilute NaOH) | This compound | Hydrolysis of the N-formyl amide bond | DL-Serine, Formic Acid evitachem.com |

| Enzymatic (e.g., deformylase) | This compound | Enzyme-catalyzed hydrolysis of the N-formyl amide bond | DL-Serine, Formate acs.org |

Biochemical Roles and Metabolic Pathways Involving N Formyl Dl Serine

Participation of N-Formyl-DL-serine in Cellular Amino Acid Metabolism

The metabolism of this compound is intricately linked to the metabolic fates of serine and glycine, and it plays a crucial role in the transfer of one-carbon units, which are essential for the biosynthesis of various macromolecules.

Serine and glycine are biosynthetically interlinked, and together they are fundamental precursors for the synthesis of proteins, nucleic acids, and lipids, all of which are vital for cell growth. The conversion of serine to glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units for cellular metabolism. This reaction is central to the interconnected metabolic pathways involving these two amino acids.

The metabolic flux between serine and glycine is a critical juncture in cellular metabolism. Serine, derived from glycolysis or exogenous sources, can be converted to glycine, providing carbon units for one-carbon metabolism. d-nb.info This metabolic network is crucial for sustaining the rapid proliferation of cancer cells. nih.gov

Table 1: Key Enzymes in Serine and Glycine Metabolism

| Enzyme | Function | Cellular Location |

| Serine Hydroxymethyltransferase (SHMT1/2) | Reversible conversion of serine to glycine, generating a one-carbon unit. | Cytosol and Mitochondria |

| Phosphoglycerate Dehydrogenase (PHGDH) | Catalyzes the first step in the de novo synthesis of serine from a glycolysis intermediate. | Cytosol |

| Phosphoserine Aminotransferase 1 (PSAT1) | Involved in the de novo synthesis of serine. | Cytosol |

| Phosphoserine Phosphatase (PSPH) | Catalyzes the final step in de novo serine synthesis. | Cytosol |

| Glycine Decarboxylase (GLDC) | Part of the glycine cleavage system that can generate a one-carbon unit from glycine. | Mitochondria |

One-carbon metabolism is a complex network of interconnected metabolic pathways that are dependent on folate. nih.gov This network is responsible for the interconversion of serine and glycine, the synthesis of purines and thymidylate, and the remethylation of homocysteine to methionine. nih.gov The formyl group of this compound represents a one-carbon unit that can potentially enter this cycle.

The folate cycle is responsible for carrying and transferring one-carbon units in various oxidation states. rupress.org Serine is the primary donor of one-carbon units to this cycle. The conversion of serine to glycine by SHMT transfers a carbon unit to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. nih.gov This molecule can then be interconverted to other one-carbon folate derivatives, including 10-formyltetrahydrofolate, which is a key donor of formyl groups in biosynthetic reactions. nih.gov One-carbon units derived from serine and glycine metabolism are crucial for the synthesis of purines and other essential biomolecules. researchgate.net

This compound as a Biosynthetic Precursor

The formyl group carried by this compound makes it a potential precursor in various biosynthetic pathways that require the addition of a one-carbon unit.

The de novo synthesis of purine (B94841) nucleotides is an essential process for all proliferating cells. nih.gov The purine ring is constructed on a phosphoribosyl pyrophosphate (PRPP) backbone using various precursors, including glycine and N10-formyl tetrahydrofolate (CHO-THF). nih.gov CHO-THF provides the carbon atoms at positions 2 and 8 of the purine ring. nih.gov

Serine and glycine metabolism is a major source of the one-carbon units required for purine synthesis. nih.gov De novo synthesized serine and glycine are preferentially utilized for purine synthesis in human lung cancer tissues. nih.govnih.gov The one-carbon units derived from the conversion of serine to glycine are transferred to the folate pool to generate the CHO-THF necessary for purine ring formation. rupress.org

Serine is a crucial precursor for the synthesis of both phospholipids and sphingolipids. L-serine is a building block for phospholipids, such as phosphatidylserine (PS), and sphingolipids, including ceramides. nih.govnih.gov

The synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA. researchgate.netnih.gov An adequate supply of L-serine is essential for this process, particularly in the central nervous system. researchgate.net Similarly, phosphatidylserine is synthesized from serine and is a vital component of cell membranes. nih.gov Given that this compound is a derivative of serine, it is plausible that it could influence these pathways, although the direct incorporation of the formylated form is not well-documented. L-serine is a precursor for the synthesis of various lipids, including sphingolipids and phosphatidylserine. researchgate.net

Enzymatic Regulation of N-Formyl Compound Dynamics in Biological Systems

The dynamics of N-formyl compounds in biological systems are controlled by a variety of enzymes. The intrinsic dynamics of enzymes play a key role in their allosteric regulation, which in turn can influence the metabolic pathways they control. nih.gov While specific enzymes that directly metabolize this compound are not extensively characterized in the context of the major metabolic pathways discussed, the general principles of enzymatic regulation of N-formyl compounds provide a framework for understanding its potential metabolic fate.

Specificity and Kinetics of N-Formyltransferase Enzymes

Current scientific literature does not provide significant evidence for a specific N-formyltransferase enzyme that directly catalyzes the N-formylation of the free amino acid DL-serine. Research on N-formyltransferases has predominantly focused on other metabolic pathways. For instance, these enzymes are well-characterized in the context of de novo purine biosynthesis and the formylation of amino sugars in the O-antigens of pathogenic bacteria. msu.ru In these reactions, the enzymes typically utilize N10-formyltetrahydrofolate as the formyl group donor to transfer a formyl group to a primary amine acceptor on a nucleotide-linked sugar or an aminoacyl-tRNA. msu.ru

While the enzymatic synthesis of serine from glycine and methanol, catalyzed by hydroxymethyltransferase, is a known industrial process, this does not involve a direct N-formylation step. Another related area of study is the serine hydroxymethyltransferase (SHMT), a pyridoxal phosphate (PLP) dependent enzyme that plays a crucial role in one-carbon metabolism by catalyzing the reversible conversion of L-serine to glycine and 5,10-methylenetetrahydrofolate. This pathway is central to the biosynthesis of purines and other essential metabolites but does not result in the formation of this compound.

A non-enzymatic transfer of a formyl group from N-formyl amino acids to other amino acid esters has been observed, but this is considered a side reaction in peptide synthesis rather than a defined enzymatic pathway. Formylamino acids with a free alpha-carboxyl group were found to be more effective donors in this transformylation process.

Characterization of N-Acylase and Deformylase Activities Towards N-Formylated Substrates

The enzymatic hydrolysis of the N-formyl group from N-formylated compounds is a critical biochemical process. This reaction is primarily catalyzed by two families of enzymes: N-acylases (specifically aminoacylases) and deformylases (such as peptide deformylase).

N-Acylases (Aminoacylases)

N-acyl-L-amino acid amidohydrolases, commonly known as aminoacylases or acylase I (EC 3.5.1.14), are enzymes that catalyze the hydrolysis of N-acylated L-amino acids to yield a free L-amino acid and a carboxylate. genome.jp These enzymes are zinc-containing metalloenzymes and are found in various organisms, from bacteria to mammals. genome.jp Acylase I exhibits broad substrate specificity, acting on a wide range of neutral aliphatic N-acyl-alpha-amino acids. genome.jp Its enantioselectivity for the hydrolysis of N-acyl L-α-amino acids is nearly absolute, making it a valuable tool in the kinetic resolution of unnatural and rarely occurring amino acids. While these enzymes are known to act on N-formyl and N-acetyl amino acids, specific kinetic data for this compound is not extensively documented. The general preference is for acyl derivatives of hydrophobic amino acids.

Deformylases

Peptide deformylase (PDF) (EC 3.5.1.88) is an essential metalloprotease in bacteria that removes the N-formyl group from the N-terminal methionine of nascent polypeptide chains. researchgate.netnih.gov This deformylation is a crucial step in protein maturation, as it is a prerequisite for the subsequent removal of the N-terminal methionine by methionine aminopeptidase (B13392206). researchgate.netnih.gov The kinetic mechanism of PDF has been studied in the context of ribosome-bound nascent chains, revealing that PDF binding and dissociation are rapid, allowing for efficient scanning of formylated substrates. researchgate.net While the primary substrate for PDF is a formylated peptide, the fundamental catalytic activity involves the hydrolysis of an N-formyl-amino acid amide bond.

The following table summarizes the general characteristics and substrate preferences of these enzyme families.

| Enzyme Family | EC Number | Typical Substrates | General Characteristics |

| N-Acylase (Acylase I) | 3.5.1.14 | N-acetyl and N-formyl derivatives of neutral L-amino acids | Zinc-containing metalloenzyme; exhibits high enantioselectivity for L-isomers; prefers hydrophobic amino acid side chains. |

| Peptide Deformylase (PDF) | 3.5.1.88 | N-formyl-methionyl peptides | Essential bacterial metalloprotease; acts co-translationally on nascent polypeptide chains. |

| Cephalosporin Acylase | 3.5.1.11 | Glutaryl-7-aminocephalosporanic acid, acylpeptides | Member of the Ntn hydrolase superfamily; can act as an acylpeptide hydrolase. nih.gov |

Conformational Analysis and Molecular Modeling of N Formyl Dl Serine and Its Peptide Mimetics

Computational Methodologies for Conformational Studies of N-Formyl-DL-serine

The study of flexible molecules like this compound requires robust computational methods to accurately map their potential energy surface and identify stable conformers. The primary challenge lies in balancing computational cost with chemical accuracy, a task for which several quantum chemical methods are well-suited.

Density Functional Theory (DFT) has become a standard and reliable method for exploring the conformational space of biomolecular systems. It offers a favorable compromise between the high accuracy of post-Hartree-Fock methods and the efficiency of simpler semi-empirical approaches. For this compound, the process begins with a systematic scan of the key rotatable bonds, defined by the dihedral angles: φ (C'-N-Cα-C'), ψ (N-Cα-C'-N), and the side-chain angles χ1 (N-Cα-Cβ-Oγ) and χ2 (Cα-Cβ-Oγ-Hγ).

This initial scan generates a large set of starting geometries, which are then subjected to full geometry optimization and frequency calculations. Functionals such as B3LYP or those from the M06 family (e.g., M06-2X), paired with Pople-style basis sets like 6-311++G(d,p), are commonly employed. These basis sets include diffuse and polarization functions, which are critical for accurately describing non-covalent interactions, particularly the hydrogen bonds that dominate the conformational preferences of serine derivatives.

The calculations yield the relative energies of the optimized conformers, allowing for the identification of the global minimum and other low-energy structures. These stable conformers are distinguished by unique combinations of dihedral angles and intramolecular hydrogen bonding patterns.

Table 1: Relative Energies and Dihedral Angles of Representative N-Formyl-L-serine Conformers (Calculated via DFT)

| Conformer ID | Relative Energy (kcal/mol) | φ (°) | ψ (°) | χ1 (°) | Key Intramolecular Interaction |

| C1 (Global Minimum) | 0.00 | -81.5 | 75.8 | -65.2 | C7 equatorial (γ-turn); OH···O=C (side chain-backbone) |

| C2 | 0.85 | 80.1 | -72.4 | 60.3 | C7 equatorial (γ-L turn); OH···O=C (side chain-backbone) |

| C3 | 1.52 | -155.0 | 160.1 | 178.5 | Extended β-sheet conformation; OH···O (formyl) |

| C4 | 2.10 | -75.4 | -45.1 | 55.9 | α-helical region; NH···OγH (backbone-side chain) |

Note: Data is illustrative of typical computational results for the L-enantiomer. The conformational energies for the D-enantiomer would be identical.

While DFT geometry optimizations suggest the presence of hydrogen bonds (H-bonds), the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for their characterization. QTAIM analyzes the topology of the electron density (ρ(r)) to define atomic interactions.

The definitive criterion for a bonding interaction, including an H-bond, is the existence of a bond critical point (BCP) on the path of maximum electron density between the two interacting atoms (e.g., the hydrogen donor and acceptor). Several properties at the BCP are analyzed to classify the interaction:

Electron Density (ρ(r)) : Its magnitude correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : For closed-shell interactions like hydrogen bonds, the Laplacian is positive, indicating a depletion of electron density at the BCP.

Total Energy Density (H(r)) : A negative value for H(r) at the BCP is indicative of some covalent character in the hydrogen bond, suggesting a stronger interaction.

In this compound conformers, QTAIM is used to confirm and quantify H-bonds, such as the backbone C7 γ-turn (NᵢHᵢ···O=Cᵢ₋₁) and various backbone-side chain interactions (OγHγ···O=Cᵢ or NᵢHᵢ···OγHγ).

Table 2: QTAIM Parameters for Intramolecular H-Bonds in the Global Minimum Conformer of N-Formyl-L-serine

| Hydrogen Bond Type | Donor-Acceptor Atoms | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| Backbone γ-turn | N-H ··· O=C (formyl) | 0.021 | +0.085 | -0.001 |

| Side Chain-Backbone | Oγ-Hγ ··· O=C (carboxyl) | 0.028 | +0.096 | -0.003 |

Note: Atomic unit (a.u.) values are representative. Higher ρ(r) and more negative H(r) values indicate stronger H-bonds.

Conformational Behavior of N-Formyl-Serine-Containing Dipeptides and Oligopeptides

Extending the analysis from a single blocked residue to dipeptides, such as N-formyl-serine-amide, provides deeper insight into how the serine residue behaves within a peptide chain. This is crucial for understanding its role in defining secondary structures.

The conformational freedom of a peptide backbone is visualized on a Ramachandran map, which plots the dihedral angles ψ versus φ. For serine-containing dipeptides, computational studies reveal that low-energy conformers populate several key regions of this map, including:

β-region : (φ ≈ -135°, ψ ≈ +135°)

αR-region (Right-handed helix) : (φ ≈ -60°, ψ ≈ -45°)

αL-region (Left-handed helix) : (φ ≈ +60°, ψ ≈ +45°)

A significant finding from these studies is the propensity of serine to participate in and stabilize β-turns. A β-turn is a four-residue motif that reverses the direction of the peptide chain, stabilized by a hydrogen bond between the C=O of residue i and the N-H of residue i+3. Serine can occupy any of the four positions (i, i+1, i+2, i+3) of a β-turn. Its polar side chain can form additional hydrogen bonds with the local backbone, providing extra stability. For instance, when serine is at the i+2 position of a type I β-turn, its side-chain hydroxyl group can form an H-bond with the main-chain C=O of residue i, further locking the turn structure into place.

The hydroxyl group of the serine side chain is not a passive entity; it actively interacts with the peptide backbone, significantly influencing the accessible (φ, ψ) conformations. These interactions create a strong coupling between the side-chain rotameric state (defined by χ1) and the backbone conformation.

The three staggered rotamers for χ1 are g+ (≈ +60°), g- (≈ -60°), and t (≈ 180°). Each rotamer positions the hydroxyl group differently, enabling distinct hydrogen bonding patterns:

χ1 ≈ -60° (g-) : This rotamer facilitates an H-bond between the side-chain hydroxyl (donor) and the backbone carbonyl oxygen of the same residue (OγHγ···O=Cᵢ). This interaction is prevalent in conformers found in the αR and γ-turn regions of the Ramachandran map.

χ1 ≈ +60° (g+) : This orientation can promote an H-bond between the backbone amide proton and the side-chain hydroxyl oxygen (NᵢHᵢ···OγHγ). It is often associated with conformers in the αL region.

χ1 ≈ 180° (t) : In this extended conformation, the side chain is directed away from the backbone, minimizing steric hindrance and allowing it to interact with solvent or other parts of the peptide chain. It is commonly found in β-sheet structures.

This interplay demonstrates that the conformational preference of the serine backbone is not intrinsic but is heavily modulated by the specific orientation and hydrogen-bonding capacity of its side chain.

Theoretical Spectroscopic Characterization of this compound Conformers

Theoretical spectroscopy serves as a bridge between computational predictions and experimental validation. Once the geometries and relative energies of stable conformers are determined using DFT, their vibrational spectra (e.g., Infrared and Raman) can be calculated.

Each conformer possesses a unique vibrational signature. The frequencies of key stretching modes, such as the amide N-H, side-chain O-H, and backbone C=O (Amide I band), are exquisitely sensitive to their hydrogen-bonding environment.

Free Groups : An N-H or O-H group not involved in an H-bond exhibits a higher stretching frequency.

Hydrogen-Bonded Groups : When a group acts as an H-bond donor, its bond is weakened and elongated, resulting in a lower vibrational frequency (a redshift). The magnitude of this redshift correlates with the strength of the H-bond.

By comparing the calculated spectra of individual conformers with experimental gas-phase or matrix-isolation IR spectra, it is possible to identify which conformers are present in the experimental sample. For example, a conformer stabilized by a strong OγHγ···O=Cᵢ H-bond will show a significantly redshifted O-H stretch and a perturbed Amide I band compared to a conformer where the hydroxyl group is free. This method provides powerful evidence for the predicted conformational landscape.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in Two N-Formyl-L-serine Conformers

| Vibrational Mode | Conformer C3 (Extended, Weak H-bond) | Conformer C1 (γ-turn, Strong H-bonds) | Expected Frequency Shift |

| O-H Stretch | 3680 | 3595 | Redshift due to OγHγ···O=C H-bond |

| N-H Stretch | 3490 | 3440 | Redshift due to C7 (γ-turn) H-bond |

| Amide I (C=O Stretch) | 1755 | 1730 | Redshift due to participation in H-bonds |

Note: Frequencies are illustrative and typically scaled to correct for anharmonicity and basis set limitations. The key information is the relative shift between conformers.

Receptor Interactions and Cellular Signaling Modulated by N Formyl Compounds

The N-Formyl Peptide Receptor (FPR) Family: A Paradigm for N-Formyl Ligand Recognition

The N-formyl peptide receptor family in humans consists of three members: FPR1, FPR2, and FPR3. mdpi.comfrontiersin.orgwikipedia.org These receptors belong to the G protein-coupled receptor (GPCR) superfamily, characterized by their seven-transmembrane structure. frontiersin.orgfrontiersin.org They are primarily expressed on phagocytic leukocytes and are integral to host defense and inflammatory responses. mdpi.comfrontiersin.org

The three human FPRs exhibit distinct yet overlapping ligand binding specificities, allowing them to respond to a diverse array of molecules. mdpi.combiorxiv.org This diversity extends beyond N-formyl peptides to include non-formylated peptides of microbial and host origin, synthetic small molecules, and lipids. mdpi.com

FPR1: This was the first FPR to be discovered and is considered a high-affinity receptor for many N-formyl peptides, with the prototypical agonist being N-formyl-methionyl-leucyl-phenylalanine (fMLF). frontiersin.orgnih.gov FPR1 is highly effective in recognizing formyl peptides and mediating the functions of phagocytes. mdpi.com While potent for human FPR1, fMLF is a less potent activator of murine Fprs. mdpi.com

FPR2: Also known as the ALX/FPR2 receptor, FPR2 generally displays a lower affinity for formyl peptides compared to FPR1 but can discriminate between peptides of different sizes and characteristics. mdpi.comwikipedia.org It recognizes a broad spectrum of ligands, including the anti-inflammatory lipid mediator lipoxin A4 (LXA4), serum amyloid A, and various synthetic peptides. biorxiv.orgfrontiersin.orgwikipedia.org This dual recognition of both pro-inflammatory and anti-inflammatory ligands suggests a complex regulatory role for FPR2 in inflammation. frontiersin.org

FPR3: This is the least characterized member of the family. frontiersin.org It does not bind fMLF and responds poorly to most formyl peptides. frontiersin.orgnih.gov One of the few known high-affinity endogenous ligands for FPR3 is F2L, an acetylated amino-terminal peptide of a heme-binding protein. nih.gov FPR3 is often found localized within intracellular vesicles and may function as a "decoy" receptor, internalizing ligands to dampen inflammatory responses. nih.gov

Table 1: Ligand Binding Characteristics of the Human N-Formyl Peptide Receptor Family

| Receptor | Prototypical Agonist(s) | Other Ligands | Key Characteristics |

| FPR1 | N-formyl-methionyl-leucyl-phenylalanine (fMLF) | Other bacterial and mitochondrial N-formyl peptides | High-affinity receptor for many formyl peptides, crucial for initiating pro-inflammatory responses. mdpi.comfrontiersin.org |

| FPR2 | Lipoxin A4 (LXA4), Serum Amyloid A, WKYMVM | Various formyl peptides, other host-derived mediators, synthetic compounds | Dual-function receptor, mediating both pro-inflammatory and anti-inflammatory signals. frontiersin.orgwikipedia.org |

| FPR3 | F2L (acetylated peptide) | Neuroprotective peptide humanin | Poorly responsive to formyl peptides; may act as a decoy receptor. frontiersin.orgnih.govnih.gov |

Upon ligand binding, FPRs undergo a conformational change that triggers the activation of intracellular signaling cascades through their coupling to heterotrimeric G proteins, primarily of the Gαi subtype. frontiersin.orgnih.gov This activation leads to the dissociation of the G protein into its α and βγ subunits, which then modulate the activity of various downstream effector enzymes. frontiersin.orgnih.gov

Key signaling pathways activated by N-formyl peptides include:

Phospholipase C (PLC) Activation: The Gβγ subunits activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC) isoforms. frontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Pathways: The Gα subunit can activate MAPK cascades, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. frontiersin.org These pathways are crucial for regulating cell cycle progression, proliferation, and inflammatory gene expression. frontiersin.org

Phosphatidylinositol 3-Kinase (PI3K) Activation: The βγ subunits can also activate PI3K, which is involved in a wide range of cellular functions, including cell survival, proliferation, and migration. nih.gov

The culmination of these signaling events leads to a variety of cellular responses, such as chemotaxis (directed cell migration), degranulation (release of inflammatory mediators), and the production of reactive oxygen species (ROS) for microbial killing. mdpi.comwikipedia.org

Regulation of N-Formyl Peptide Receptor Activity

The activity of FPRs is tightly regulated to prevent excessive or prolonged inflammation, which can be damaging to host tissues. frontiersin.org This regulation occurs through several mechanisms, including phosphorylation, desensitization, and internalization.

Following activation by a ligand, GPCRs like the FPRs are rapidly phosphorylated on serine and threonine residues located in their intracellular domains, particularly the C-terminal tail. capes.gov.braai.org This phosphorylation is primarily carried out by G protein-coupled receptor kinases (GRKs). nih.govmolbiolcell.org

For FPR1, several putative phosphorylation sites have been identified, including three phosphoserine sites (residues 328, 332, and 338) and multiple phosphothreonine sites. frontiersin.org Studies using site-directed mutagenesis have revealed that different patterns of phosphorylation can have distinct effects on receptor function. capes.gov.brnih.gov For instance, phosphorylation at specific sites is essential for both desensitization and internalization, while phosphorylation at other sites may only be required for one of these processes. capes.gov.brnih.gov

Desensitization is the process by which a receptor's signaling is attenuated despite the continued presence of the activating ligand. frontiersin.org For FPRs, desensitization involves the phosphorylation-dependent recruitment of arrestin proteins to the receptor. nih.govaai.org Arrestins sterically hinder the coupling of the receptor to G proteins, thereby terminating the signal. frontiersin.orgplos.org

Internalization is the removal of receptors from the cell surface, which further contributes to signal termination and can also initiate new signaling cascades from intracellular compartments. frontiersin.orgplos.org Ligand-activated, phosphorylated FPRs are targeted for internalization. nih.gov While arrestin binding is crucial for the desensitization of many GPCRs, the internalization of FPRs can occur through both arrestin-dependent and independent pathways. frontiersin.orgaai.org The internalization of FPRs is a dynamic process, and the receptors can be recycled back to the cell surface or targeted for degradation. nih.gov

Research has shown that the mechanisms for FPR desensitization and internalization are distinct and can be differentially regulated by phosphorylation at different sites within the receptor's C-terminus. capes.gov.brnih.gov For example, a mutant FPR lacking certain phosphorylation sites may be able to internalize but fail to desensitize. aai.org This indicates that receptor internalization itself is not the cause of desensitization. capes.gov.brnih.gov

Implications of N-Formyl Lysine (B10760008) Modifications in Protein Function and Regulation

While the focus of this article is on N-formyl compounds as ligands for FPRs, it is important to note the existence of N-formyl lysine as a post-translational modification (PTM) of proteins, particularly histones. creative-biolabs.compnas.org This modification, where a formyl group is covalently attached to the epsilon-amino group of a lysine residue, is chemically similar to the well-studied lysine acetylation. pnas.orgnih.gov

The formation of N-formyl-lysine can occur through various mechanisms, including reactions with endogenous electrophiles like formaldehyde (B43269) or as a secondary consequence of oxidative DNA damage. pnas.orguni-halle.deplos.org Because lysine acetylation and methylation are critical epigenetic marks that regulate gene expression, the presence of a formyl group on lysine residues within histones has the potential to interfere with these signaling pathways. creative-biolabs.compnas.orgnih.gov

The accumulation of N-formyl-lysine in long-lived proteins like histones may contribute to age-related cellular dysfunction and the pathophysiology of conditions associated with oxidative stress. creative-biolabs.comuni-halle.de Studies have shown that N-formyl-lysine can be found at sites that are also known to be acetylated or methylated, suggesting a direct competition for these regulatory sites. plos.org Furthermore, unlike acetylation, which is readily reversible by histone deacetylases (HDACs), N-formyl-lysine appears to be largely refractory to removal by these enzymes, suggesting it could be a more permanent and potentially disruptive modification. plos.org

Analytical and Advanced Characterization Techniques for N Formyl Dl Serine Research

Chromatographic Separations and Purification Methodologies

Chromatography is fundamental to the study of N-Formyl-DL-serine, enabling its separation from reactants, byproducts, and complex biological components. The choice of chromatographic technique is dictated by the analytical goal, whether it be purity assessment, enantiomeric separation, or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound and for resolving its constituent enantiomers, N-Formyl-D-serine and N-Formyl-L-serine. Given that the compound is a racemate (DL-), separating the enantiomers is critical for studying their distinct biological roles.

For general purity analysis, reversed-phase HPLC is often employed, separating this compound from more or less polar impurities. However, the key challenge lies in enantiomeric resolution. Direct analysis on conventional HPLC columns like octadecylsilane (B103800) (ODS) will not separate the D- and L-forms. nih.gov To achieve this, two main strategies are used:

Chiral Stationary Phases (CSPs): This is a direct method where the racemic mixture is passed through an HPLC column containing a chiral selector. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for separating the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com These columns operate based on differential interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) with each enantiomer, resulting in different retention times. For many amino acids on teicoplanin-based columns, the D-enantiomer is more strongly retained than the L-enantiomer. sigmaaldrich.com

Chiral Derivatization: This indirect method involves reacting this compound with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov Reagents such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) are used to create diastereomeric derivatives that can be resolved and detected with high sensitivity. nih.gov

The selection of mobile phase, flow rate, and detection wavelength are critical parameters that must be optimized for successful separation. researchgate.net

| Parameter | Typical Conditions and Considerations for this compound |

|---|---|

| Stationary Phase (Column) | Purity: C18 (ODS) column. Enantiomeric Resolution (Direct): Chiral stationary phases (CSPs) like Astec CHIROBIOTIC T (teicoplanin-based) or polysaccharide-based columns (e.g., Lux Amylose, Lux Cellulose). sigmaaldrich.comnih.gov |

| Mobile Phase | Reversed-Phase: Acetonitrile/water or methanol/water gradients with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization (for LC-MS). Chiral Separation: Varies by CSP. For teicoplanin CSPs, water:methanol:formic acid mixtures are common. sigmaaldrich.com For other CSPs, non-polar solvents like n-Hexane with alcohol modifiers (e.g., ethanol, isopropanol) are used. researchgate.netnih.gov |

| Detection | UV detection, typically at a low wavelength (~210 nm) due to the lack of a strong chromophore, or near 242 nm if analyzing related impurities with aromatic structures. researchgate.net Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used. metasci.ca |

| Derivatization (Indirect Method) | Reagents like L-FDLA or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) create diastereomers separable on standard C18 columns. nih.govnih.gov |

For detecting and quantifying this compound at low concentrations, particularly in complex biological samples like plasma or cell extracts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. anaquant.com Its high sensitivity and specificity allow for the reliable measurement of trace amounts of the compound.

The technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. In a typical LC-MS/MS workflow, this compound is first separated from other metabolites by HPLC. The eluent is then introduced into the mass spectrometer's ion source, where the molecules are ionized, commonly using electrospray ionization (ESI).

The core of the quantification method is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). anaquant.com This process involves two stages of mass filtering:

Q1 (First Quadrupole): Selects the ionized molecule of interest (the precursor ion), which for this compound would have a specific mass-to-charge ratio (m/z).

Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas.

Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion (the product ion).

This precursor-to-product ion "transition" is highly specific to the target molecule, minimizing interference from other compounds in the matrix and enabling femtomole-level detection limits. anaquant.comnih.gov To ensure accuracy, an isotopically labeled internal standard, such as this compound containing ¹³C or ¹⁵N, is often added to the sample. pnas.orgnih.gov

| Parameter | Typical Methodological Approach for this compound |

|---|---|

| Chromatography | Reversed-phase (C18) or HILIC for separation from polar metabolites. |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative ion mode depending on which provides a better signal. |

| Mass Analysis | Tandem quadrupole mass spectrometer (QQQ). |

| Detection Mode | Selected Reaction Monitoring (SRM) for targeted quantification. A precursor ion (e.g., [M+H]⁺ or [M-H]⁻) is selected and fragmented to produce specific product ions. |

| Quantification | Based on the peak area of the SRM transition, referenced against a calibration curve generated with authentic standards. nih.gov Use of a stable isotope-labeled internal standard is highly recommended for accuracy. anaquant.compnas.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound and for investigating its three-dimensional structure and dynamics in solution. copernicus.org One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence of the molecular structure by revealing the chemical environment of each hydrogen and carbon atom.

For a molecule like this compound, ¹H NMR would show distinct signals for the formyl proton, the alpha- and beta-protons of the serine backbone, and the amide proton. Similarly, ¹³C NMR would identify the carbonyl carbons of the formyl and carboxyl groups, as well as the alpha- and beta-carbons.

Beyond simple structural verification, advanced NMR techniques are used for detailed conformational analysis. The flexibility of this compound arises from the rotation around several single bonds, defined by torsion angles (e.g., φ, ψ, and χ). Computational studies on the related molecule N-formyl-L-serinamide have shown that the chemical shifts of certain nuclei, particularly ¹Hα and ¹³Cα, correlate with these backbone torsion angles. nih.gov By comparing experimentally measured NMR parameters (chemical shifts, J-couplings, and Nuclear Overhauser Effects) with those predicted for different low-energy conformations from computational models, researchers can determine the predominant solution-state conformation. copernicus.orgnih.gov

| Nucleus | Expected Chemical Shift Region (ppm) & Information Gained |

|---|---|

| ¹H | - Formyl-H: ~8.0-8.2 ppm, singlet.

|

| ¹³C | - Carboxyl-C=O: ~170-175 ppm.

|

| Advanced Experiments | - COSY: Establishes ¹H-¹H spin-spin coupling networks (e.g., NH-αH-βH₂).

|

Stable Isotope Labeling Techniques for Metabolic Tracing and Mechanistic Studies

Stable isotope labeling is a powerful technique for tracing the metabolic fate of this compound and elucidating the mechanisms of reactions in which it participates. This approach involves synthesizing or providing the compound with one or more atoms replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). iaea.org

The isotopically labeled compound is introduced into a biological system (e.g., cell culture or an animal model), and its transformation into downstream metabolites is monitored, typically by mass spectrometry. escholarship.orgmdpi.com The presence of the isotopic label in other molecules reveals the metabolic pathways involved.

This technique has been instrumental in fields related to one-carbon metabolism, where serine is a major donor of one-carbon units for the synthesis of nucleotides and other essential molecules. mdpi.comspandidos-publications.com For this compound, isotope tracing could be used to answer several key questions:

Metabolic Fate: Does the formyl group get transferred to other molecules? Is the serine backbone metabolized via canonical serine pathways?

Source of Formation: Research has shown that N-formylation of lysine (B10760008) residues in histone proteins can occur via a 3'-formylphosphate residue generated from oxidative DNA damage. nih.gov Isotope tracing studies, where DNA was labeled with tritium (B154650) ([³H]), were crucial in demonstrating the transfer of the formyl group from damaged DNA to proteins. pnas.orgnih.gov A similar approach using stable isotopes and LC-MS/MS could investigate if this compound can be formed through analogous endogenous pathways.

Enzymatic Mechanisms: For enzymes that might process this compound, heavy-atom kinetic isotope effects (KIEs) can be measured. acs.org By comparing the reaction rates of unlabeled versus labeled substrates, researchers can determine which steps in the reaction mechanism are rate-limiting. acs.org

| Isotope | Precursor/Labeled Compound | Application in this compound Research |

|---|---|---|

| ¹³C | [¹³C₃]-Serine, [1-¹³C]-Glycine | Tracing the carbon backbone to see if it enters central carbon metabolism. Labeling the formyl group could track its fate in one-carbon transfer reactions. mdpi.comisotope.com |

| ¹⁵N | [¹⁵N]-Serine | Tracing the nitrogen atom through amino acid and nucleotide metabolism. isotope.com Used in NMR for structural studies. |

| ²H (Deuterium) | [2,3,3-²H₃]-Serine | Tracing metabolic pathways while minimizing alterations to reaction kinetics compared to tritium. Used to probe redox metabolism. isotope.comnih.gov |

Q & A

Q. What are the recommended storage conditions for N-Formyl-DL-serine to ensure stability during experimental use?

this compound should be stored in a cool, dry environment, protected from moisture and oxidizers. While direct stability data for this compound is limited, analogous N-formylated amino acids (e.g., N-Formylglycine) remain stable under recommended storage conditions (2–8°C, inert atmosphere) but degrade upon exposure to incompatible materials like strong oxidizing agents . Long-term storage should be avoided, as decomposition may generate hazardous byproducts (e.g., CO, NOx) .

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?

A standard method involves the formylation of DL-serine using formic acid or acetic-formic anhydride under controlled conditions. For example, analogous protocols for N-formyl-DL-alanine ethyl ester utilize formylation agents at 0–5°C to minimize side reactions . Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is recommended to achieve >95% purity.

Q. How should researchers handle this compound to mitigate exposure risks during experiments?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Use fume hoods for weighing and handling powders to avoid inhalation. In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention . Emergency protocols should align with OSHA/GHS guidelines, though toxicity data for this compound remains incomplete .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

- NMR Spectroscopy : H and C NMR can confirm formylation (δ ~8.0 ppm for formyl protons) and distinguish DL-diastereomers via splitting patterns .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (210 nm) resolves enantiomeric impurities.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (theoretical [M+H]: 148.06) and detects decomposition products .

Q. How can researchers address discrepancies in reported yields or purity levels of this compound across different synthesis protocols?

Contradictions often arise from variations in reaction conditions (e.g., temperature, stoichiometry of formylation agents) or purification methods. To resolve these:

Q. What mechanistic insights govern the stability of this compound under acidic or basic conditions?

The formyl group is susceptible to hydrolysis. Under acidic conditions (pH < 3), the ester bond may cleave, regenerating DL-serine and formic acid. In alkaline environments (pH > 9), nucleophilic attack on the formyl carbonyl can occur. Stability studies using pH-adjusted buffers (e.g., 0.1 M HCl/NaOH) with UV-Vis or NMR monitoring are recommended to map degradation pathways .

Q. How can computational modeling support the design of this compound derivatives with enhanced biochemical stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites. Molecular dynamics simulations (AMBER or CHARMM force fields) assess conformational stability in aqueous or lipid environments. These models guide substitutions (e.g., methyl groups) to sterically hinder hydrolysis .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters |

|---|---|---|

| Synthesis Optimization | DoE, Recrystallization | Temperature (0–5°C), Formylation agent stoichiometry |

| Purity Analysis | HPLC, NMR | Retention time, Enantiomeric excess (ee) |

| Stability Testing | pH-dependent degradation studies | Half-life (t), Degradation byproducts |

| Toxicity Screening | In vitro assays (e.g., MTT, Ames test) | IC, Mutagenicity |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.